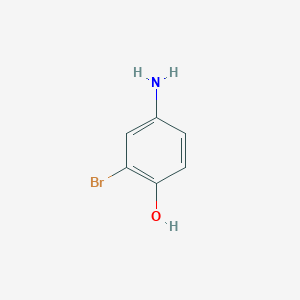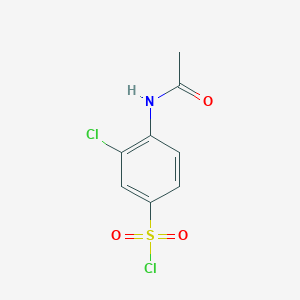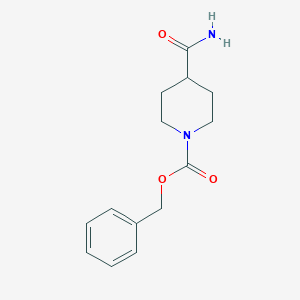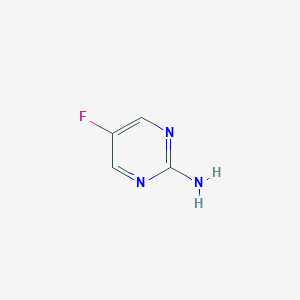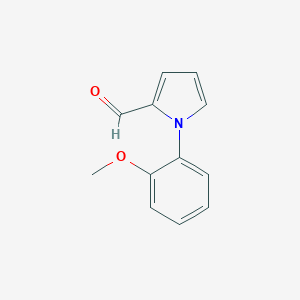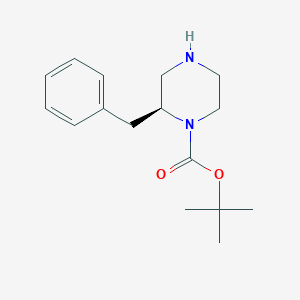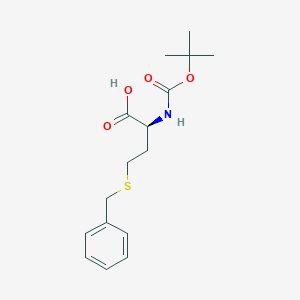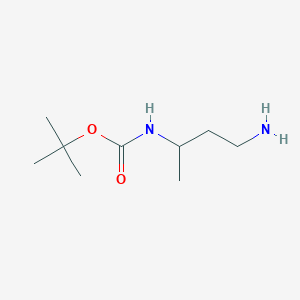
tert-Butyl (4-aminobutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-aminobutan-2-yl)carbamate (TBC) is an organic compound commonly used in a variety of scientific applications. It is a white, crystalline solid with a molecular weight of 172.22 g/mol and a melting point of 147-149°C. TBC is a derivative of 4-aminobutanoic acid and is an important building block for the synthesis of complex molecules. It is also used as a catalyst in various chemical reactions.
Scientific Research Applications
Synthesis of Natural Product Intermediates
Tert-butyl (4-aminobutan-2-yl)carbamate serves as an intermediate in the synthesis of various natural products. For instance, it is used in the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of jaspine B, a natural product isolated from sponges with cytotoxic activity against several human carcinoma cell lines. The synthesis involves multiple steps including esterification, protection, reduction, and Corey-Fuchs reaction, highlighting the compound's role in complex synthetic pathways (Tang et al., 2014).
Crystallographic Studies
Crystallographic studies of this compound derivatives have provided insights into their molecular structure and interactions. Compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, members of an isostructural family, demonstrate how molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. These studies are crucial for understanding the physical and chemical properties of these compounds (Baillargeon et al., 2017).
Mechanism of Action
Target of Action
Carbamates are generally known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The compound, also known as “(3-AMINO-1-METHYL-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER”, is a carbamate derivative Carbamates typically work by interacting with their targets and causing changes in their function
Biochemical Pathways
Carbamates in general are known to influence a variety of biochemical pathways, depending on their specific targets .
Properties
IUPAC Name |
tert-butyl N-(4-aminobutan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFFSNZHLGGAJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937757 |
Source


|
| Record name | tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170367-69-8 |
Source


|
| Record name | tert-Butyl hydrogen (4-aminobutan-2-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
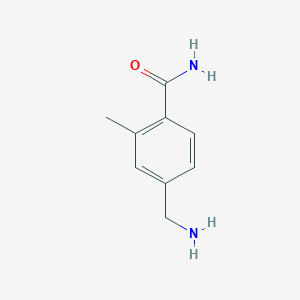
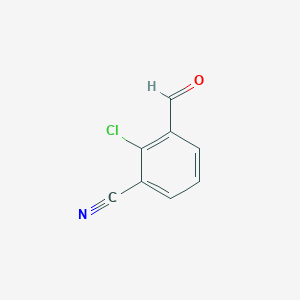
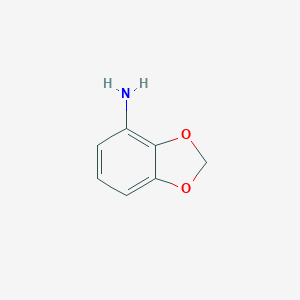
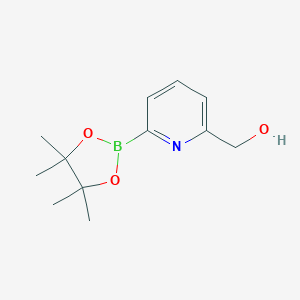
![Benzyl N-[(dimethylcarbamoyl)methyl]carbamate](/img/structure/B112060.png)
